2-Methylthioribosyl-trans-zeatin

描述

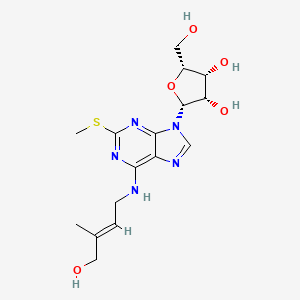

Structure

3D Structure

属性

IUPAC Name |

(2R,3R,4S,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O5S/c1-8(5-22)3-4-17-13-10-14(20-16(19-13)27-2)21(7-18-10)15-12(25)11(24)9(6-23)26-15/h3,7,9,11-12,15,22-25H,4-6H2,1-2H3,(H,17,19,20)/b8-3+/t9-,11+,12+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWSGVMSLPHELX-QXFGELHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CNC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3[C@H]([C@H]([C@H](O3)CO)O)O)/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017779 | |

| Record name | 2-Methylthioribosyl-trans-zeatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53274-45-6 | |

| Record name | 2-Methylthioribosyl-trans-zeatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Chemical Properties

The tRNA Degradation Pathway as the Source

Unlike the de novo synthesis pathway that produces the majority of plant cytokinins like trans-zeatin (B1683218), 2-methylthioribosyl-trans-zeatin originates from the breakdown of transfer RNA (tRNA). nih.gov Certain tRNA molecules, specifically those that recognize codons starting with uridine (B1682114) (U), contain a modified adenosine (B11128) at position 37, adjacent to the anticodon. This modification involves the attachment of an isopentenyl group, which can be further modified.

The biosynthesis of the precursor to this compound within tRNA involves several enzymatic steps. Initially, a tRNA-isopentenyltransferase (tRNA-IPT) enzyme catalyzes the prenylation of adenine (B156593) at position 37 on specific tRNAs. nih.gov This results in the formation of an isopentenyladenine-containing tRNA. Subsequent hydroxylation of the isopentenyl side chain leads to a zeatin-type modification. The addition of a methylthio group at the second position of the adenine ring completes the formation of the 2-methylthioribosyl-zeatin moiety within the tRNA molecule. The free form of this compound is then released during the natural turnover and degradation of these modified tRNA molecules. nih.gov

Chemical Structure and Properties

The chemical formula for this compound is C16H23N5O5S.

Key structural features include:

An adenine core: A purine (B94841) nucleobase.

A ribose sugar: Attached to the adenine base.

A trans-zeatin side chain: A hydroxylated isoprenoid chain attached to the N6 position of the adenine ring. The "trans" designation refers to the stereochemistry of the side chain.

A methylthio group (-SCH3): Attached to the second carbon of the adenine ring.

The presence of the methylthio group distinguishes it from its more common counterpart, trans-zeatin riboside.

Biosynthesis and Metabolic Pathways of 2 Methylthioribosyl Trans Zeatin

tRNA-Dependent Biosynthesis Pathwaywikipedia.orgacs.orgnih.govoup.comnih.govmdpi.comyoutube.comresearchgate.net

The journey to forming 2-Methylthioribosyl-trans-zeatin begins with the modification of tRNA molecules. This process is distinct from the de novo synthesis of other cytokinins like trans-zeatin (B1683218), which primarily occurs through the adenylate isopentenyltransferase (IPT) pathway. nih.govgenome.jpgenome.jp The tRNA-dependent pathway is responsible for the production of cis-zeatin (B600781) (cZ)-type cytokinins and methylthiolated cytokinins. nih.govnih.gov The degradation of these modified tRNAs releases the cytokinin derivatives. oup.comnih.govresearchgate.net

Initial Isopentenylation of tRNA-Bound Adenine (B156593) (A37)wikipedia.orgnih.govnih.gov

The first committed step in this pathway is the addition of an isopentenyl group to a specific adenine nucleotide at position 37 (A37) of the anticodon loop of certain tRNAs. oup.comresearchgate.net This modification is crucial for maintaining translational efficiency and fidelity. oup.comwikipedia.org

The enzyme responsible for this initial isopentenylation is tRNA-isopentenyltransferase, commonly known as MiaA in bacteria. mdpi.comnih.govuniprot.org MiaA catalyzes the transfer of a dimethylallyl group from dimethylallyl diphosphate (B83284) (DMAPP) to the N6 position of the adenine at A37. nih.govuniprot.org This reaction is specific to tRNAs that decode codons starting with uridine (B1682114) (U). mdpi.comresearchgate.netuniprot.org The resulting modified nucleoside is N6-(isopentenyl)adenosine (i6A). mdpi.comnih.gov Inactivation of the miaA gene has been shown to eliminate the production of zeatin from tRNA, confirming its essential role in this pathway. nih.govnih.gov

Methylthiolation of the Adenine Ring at Position 2wikipedia.orgnih.govrcsb.org

Following isopentenylation, the adenine ring of the i6A37 in the tRNA can undergo further modification, specifically methylthiolation at the C2 position. nih.govnih.gov This step leads to the formation of 2-methylthio-N6-isopentenyladenosine (ms2i6A). nih.govnih.gov

This methylthiolation reaction is catalyzed by the radical S-adenosylmethionine (SAM) enzyme MiaB. wikipedia.orgacs.orgnih.gov MiaB is a bifunctional enzyme that utilizes two [4Fe-4S] clusters. acs.org One cluster is involved in the reductive cleavage of SAM to generate a 5'-deoxyadenosyl radical, which initiates the reaction. nih.govresearchgate.net The second, auxiliary cluster is thought to be the source of the sulfur atom for the methylthio group. nih.govresearchgate.net The reaction is proposed to occur in two steps: thiolation followed by methylation, both facilitated by MiaB. nih.gov

Hydroxylation of the Isopentenyl Side Chainwikipedia.orgnih.gov

The final step in the formation of the this compound precursor within the tRNA molecule is the hydroxylation of the isopentenyl side chain of the ms2i6A37 residue. nih.govnih.gov

This hydroxylation is catalyzed by the enzyme MiaE, a non-heme diiron monooxygenase. nih.govebi.ac.uk MiaE specifically hydroxylates the terminal methyl group of the isopentenyl side chain of ms2i6A37 in an O2-dependent manner. nih.gov This results in the formation of 2-methylthio-N6-(4-hydroxyisopentenyl)adenosine, also known as this compound, within the tRNA molecule. nih.gov While MiaE is found in some bacteria, in higher plants, a similar hydroxylation step in the de novo pathway is catalyzed by cytochrome P450 monooxygenases (CYP735A). nih.govyoutube.com However, the direct involvement of a CYP450 in the hydroxylation of tRNA-bound cytokinins to form the trans-isomer is less clear, with MiaE being the primary enzyme identified for this specific tRNA modification. nih.gov

Comparative Analysis with de novo Cytokinin Biosynthesis Pathways

The primary route for producing the most biologically active cytokinins, such as trans-zeatin (tZ), is the de novo pathway. nih.gov This pathway is fundamentally different from the tRNA degradation pathway that yields 2MeStZ and other modified cytokinins like cis-zeatin (cZ). nih.gov

The de novo synthesis pathway directly assembles cytokinins from simple precursors, whereas the tRNA turnover pathway releases cytokinin moieties that were pre-formed as modifications on tRNA molecules. nih.govnih.gov A key distinction lies in the stereoisomerism of the resulting products; the de novo pathway typically produces the highly active trans-isomers of zeatin, while tRNA degradation usually releases the less active cis-isomers. nih.gov However, the existence of this compound demonstrates that trans-hydroxylated forms can indeed be derived from tRNA in certain organisms. researchgate.netnih.gov

The de novo biosynthesis of isoprenoid cytokinins is an adenylate-dependent process, often referred to as the AMP pathway. nih.govgenome.jp This pathway begins with the transfer of an isopentenyl group from a donor molecule to an adenine nucleotide. oup.com

The key enzymes catalyzing this initial step are adenylate isopentenyltransferases (IPTs). nih.govnih.gov These enzymes utilize dimethylallyl pyrophosphate (DMAPP) or (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBDP) as the isoprenoid side-chain donor. oup.com The acceptor for this side chain is an adenine nucleotide, which can be adenosine (B11128) monophosphate (AMP), adenosine diphosphate (ADP), or adenosine triphosphate (ATP). nih.govyoutube.com

The reaction produces isopentenyladenine (iP)-type cytokinin nucleotides. nih.gov These can be subsequently hydroxylated by cytochrome P450 monooxygenases (specifically CYP735A enzymes) to form trans-zeatin (tZ)-type nucleotides. oup.com Finally, the active, free-base cytokinins are released from their nucleotide forms by the action of cytokinin phosphoribohydrolase enzymes, known as "Lonely Guy" (LOG). nih.gov This pathway is the primary source of the highly active tZ-type cytokinins in plants. researchgate.net

Mechanisms of Release from tRNA Turnover

Unlike cytokinins synthesized de novo, this compound is exclusively a product of tRNA catabolism. nih.gov In both bacteria and plants, certain tRNA molecules, specifically those that recognize codons starting with uridine (U), contain a modified adenine at position 37, immediately 3' to the anticodon. nih.govnih.gov This adenine base is a substrate for a series of post-transcriptional modifications.

The process is initiated by a tRNA isopentenyltransferase (tRNA-IPT), encoded by genes such as miaA in bacteria. nih.govnih.gov This enzyme attaches an isopentenyl side chain to the N6 position of the adenine base within the tRNA molecule. nih.gov Following this initial step, the isopentenyladenine moiety can undergo further modifications. One such modification is methylthiolation, the addition of a methylthio (-SCH₃) group at the C2 position of the adenine ring, catalyzed by a methylthiotransferase enzyme (MiaB). nih.govnih.gov

This modified adenine can also be hydroxylated on the isopentenyl side chain. nih.gov Research has confirmed the presence of hydroxylated 2-methylthio-N6-(4-hydroxy-3-methylbut-2-enyl) adenosine in the tRNA of the bacterium Azotobacter vinelandii, and importantly, this modification was identified as having the trans configuration. nih.gov

When these modified tRNA molecules are eventually degraded as part of normal cellular turnover, the modified nucleosides are released as free cytokinins. nih.gov The degradation of tRNA containing this specific modified base liberates this compound riboside, which can be further converted to its free-base form. Studies in Methylobacterium species have confirmed that the secreted trans-zeatin originates from tRNA turnover, as mutating the miaA gene eliminated its production. researchgate.netnih.gov

Enzymatic Regulation and Interconversions

The biological activity of cytokinins, including those derived from tRNA, is tightly controlled through various enzymatic processes, primarily degradation and conjugation. These modifications regulate the concentration of active cytokinin forms within the cell.

Cytokinin Dehydrogenase (CKX): The primary mechanism for the irreversible degradation of cytokinins is catalyzed by cytokinin dehydrogenase (CKX) enzymes. nih.gov CKX cleaves the N6-isoprenoid side chain from the adenine ring, rendering the cytokinin inactive. This process is crucial for maintaining cytokinin homeostasis in plants. While direct studies on the specific activity of CKX on this compound are limited, the enzyme is known to act on cytokinins with unsaturated isoprenoid side chains, such as isopentenyladenine and zeatin.

Glucosyltransferases (UGTs): A common pathway for regulating cytokinin activity is through conjugation, particularly glycosylation. This process is catalyzed by UDP-glucosyltransferases (UGTs) and is generally reversible. researchgate.net UGTs attach a glucose molecule to the cytokinin, which typically inactivates it. nih.gov

There are two main types of glucosylation for cytokinins:

O-Glucosylation: This occurs on the hydroxyl group of the zeatin side chain. In Arabidopsis, enzymes such as UGT85A1, UGT73C5, and UGT73C1 recognize trans-zeatin and form O-glucosides. researchgate.netnih.gov These O-conjugates can be stored and later reactivated by cleaving the glucose molecule.

N-Glucosylation: This occurs on the nitrogen atoms of the purine (B94841) ring, most commonly at the N7 and N9 positions. mdpi.com In Arabidopsis, UGT76C1 and UGT76C2 are responsible for N-glucosylation and can act on a broad range of cytokinins. nih.govyork.ac.uk N-glucosides are generally considered to be stable, irreversibly inactivated forms of cytokinins. mdpi.com

Given its structure, this compound possesses both a hydroxyl group on its trans-zeatin side chain and available nitrogen atoms on its adenine ring, making it a potential substrate for both O- and N-glucosyltransferases.

Molecular and Structural Aspects of 2 Methylthioribosyl Trans Zeatin in Trna

Specific Location within tRNA Anticodon Loop (Position 37)

2-Methylthioribosyl-trans-zeatin, a hydroxylated and methylthiolated derivative of N6-isopentenyladenosine, is specifically found at position 37 of the tRNA anticodon loop. This position is immediately adjacent to the 3'-end of the anticodon, a critical location for maintaining the reading frame and ensuring accurate codon recognition. This hypermodified nucleoside has been identified in the tRNA of organisms such as Azotobacter vinelandii. The strategic placement of such a bulky and chemically complex modification at this pivotal position underscores its importance in the structural and functional integrity of tRNA.

The anticodon loop is a key functional domain of tRNA, responsible for direct interaction with the messenger RNA (mRNA) codon within the ribosome. The seven-nucleotide loop adopts a specific three-dimensional conformation, known as the U-turn, which is essential for presenting the anticodon in the correct orientation for codon pairing. Modifications at position 37 are known to play a crucial role in stabilizing this conformation.

Functional Implications of tRNA Modification

The presence of this compound at position 37 has significant ramifications for the efficiency and fidelity of protein synthesis. This modification fine-tunes the decoding process, ensuring that the correct amino acid is incorporated into the growing polypeptide chain in a timely and accurate manner.

Influence on Translation Efficiency and Fidelity

The modification of adenosine (B11128) to this compound at position 37 is crucial for optimal translational efficiency and fidelity. Deficiencies in similar hypermodifications, such as 2-methylthio-N6-(4-hydroxyisopentenyl)adenosine (ms2io6A), have been shown to impair these processes. nih.gov

Research indicates that modifications at position 37, particularly the N6-threonylcarbamoyladenosine (t6A) modification to which this compound is related, are vital for stabilizing the anticodon-codon interaction. nih.gov This stabilization is critical for the proper binding of the aminoacyl-tRNA to the ribosomal A-site. The enhanced stability prevents premature dissociation of the tRNA and ensures that the ribosome can accurately "read" the codon. Studies on related modified nucleosides have demonstrated that the absence of such modifications can lead to reduced translational accuracy. For instance, a lack of ms2io6A has been linked to an increase in translational errors. nih.gov

The role of these modifications in maintaining fidelity is multifaceted. They not only strengthen the binding of the correct tRNA but also likely contribute to the rejection of incorrect tRNAs, a key aspect of the ribosome's proofreading mechanism.

Impact on Codon Context Sensitivity

The sequence of nucleotides surrounding a codon, known as the codon context, can influence the efficiency and accuracy of translation. The modification at position 37, including this compound, plays a significant role in mitigating the effects of codon context.

Studies on tRNAs lacking the 2-methylthio-N6-isopentenyladenosine (ms2i6A) or ms2io6A modification have revealed that these unmodified tRNAs become more sensitive to the codon context. nih.gov This increased sensitivity can lead to variations in the efficiency of suppression of nonsense codons and an increase in misreading, depending on the surrounding nucleotide sequence. nih.gov Therefore, the presence of this compound helps to "buffer" the tRNA from the influence of the local mRNA sequence, ensuring a more consistent and accurate translation process across different gene transcripts. nih.gov This suggests that the modification helps to standardize the decoding process, making it less susceptible to the idiosyncrasies of individual mRNA sequences.

Conformational Preferences and Structural Stability

The precise three-dimensional structure of this compound and its interactions with the rest of the tRNA molecule are fundamental to its function. Theoretical and analytical studies provide insights into its preferred conformation and the intramolecular forces that stabilize it.

Theoretical Quantum Chemical Analysis

Quantum chemical analysis is a powerful tool for investigating the structural and conformational properties of molecules. While direct quantum chemical studies specifically on this compound are not extensively detailed in the provided context, analyses of related compounds offer valuable insights into the likely conformational preferences. researchgate.netpraiseworthyprize.org

These theoretical approaches, such as ab initio and density functional theory (DFT) calculations, can predict the most stable geometric arrangements of the atoms in the molecule. For similar hypermodified nucleosides, these analyses help to understand the flexibility of side chains and the rotational barriers around key chemical bonds. This information is crucial for understanding how the modification can adopt a specific conformation within the constrained environment of the tRNA anticodon loop.

| Computational Method | Information Gained | Relevance to this compound |

| Ab initio calculations | Predicts molecular structure and energy from first principles. | Can determine the most stable conformation of the zeatin and methylthio groups. |

| Density Functional Theory (DFT) | Calculates electronic structure to determine molecular properties. | Provides insights into the electron distribution and reactivity of the molecule. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Reveals the dynamic behavior and conformational flexibility of the modified nucleoside within the tRNA structure. |

Intramolecular Interactions and Orientations

The stability of the preferred conformation of this compound is maintained by a network of intramolecular interactions. These non-covalent interactions, though individually weak, collectively contribute to a well-defined three-dimensional structure.

Key intramolecular interactions can include:

Hydrogen bonds: The hydroxyl group of the trans-zeatin (B1683218) moiety can act as a hydrogen bond donor or acceptor, potentially interacting with other parts of the nucleoside or the tRNA backbone.

Stacking interactions: The purine (B94841) ring of the adenine (B156593) base will stack with adjacent bases in the anticodon loop, and the orientation of the side chains will be influenced by these stacking forces.

The specific orientation of the trans-zeatin and methylthio groups is critical. The trans configuration of the zeatin side chain, in particular, influences its spatial arrangement relative to the adenine ring and the ribose sugar. This precise positioning is thought to be essential for its role in preventing incorrect codon-anticodon pairings and maintaining the structural integrity of the anticodon loop.

Biological Roles and Significance in Inter Kingdom Interactions

Contribution to Bacterial Physiology

The presence of 2-Methylthioribosyl-trans-zeatin and related compounds in bacteria is fundamentally linked to their metabolic and regulatory networks. This cytokinin is not synthesized de novo but is a product of tRNA degradation, a pathway that has implications for bacterial adaptation and physiology. nih.govnih.gov

In a foundational discovery, this compound, a hydroxylated cytokinin with a trans configuration, was identified in the transfer RNA (tRNA) of the nitrogen-fixing bacterium Azotobacter vinelandii. nih.govnih.gov This was noteworthy because cytokinins derived from tRNA in other bacteria typically have a cis configuration. nih.gov The amount of this thiocytokinin, along with other modified thionucleosides in the tRNA, was observed to change depending on the culture conditions, suggesting a role in the bacterium's adaptation to its environment. nih.gov

The pathway involves the modification of an adenine (B156593) residue within specific tRNA molecules. nih.gov This adenine is first isopentenylated by the enzyme tRNA isopentenyltransferase, the product of the miaA gene, and can then be further modified through methylthiolation and hydroxylation. nih.gov When the tRNA is turned over, the modified base is released as a free cytokinin. nih.gov Studies using Methylobacterium extorquens confirmed this pathway by creating a miaA mutant that could not produce zeatin, demonstrating that its synthesis was entirely tRNA-derived. researchgate.net

Growth on Specific Carbon Sources

The production of cytokinins by some bacteria is closely integrated with their primary metabolism, particularly their utilization of specific carbon sources. Pink-pigmented facultative methylotrophs (PPFMs) of the genus Methylobacterium, for instance, are known for their ability to colonize plant surfaces by utilizing methanol (B129727) released by the plants. researchgate.net These bacteria are also notable producers of cytokinins, including trans-zeatin (B1683218) and 2-methylthiozeatin. researchgate.net

Research has shown that cytokinin production in Methylobacterium is influenced by the concentration of methanol in the growth medium, with lower concentrations leading to higher cytokinin yields. researchgate.net This indicates a metabolic link between single-carbon metabolism and the synthesis of these plant hormone-like compounds. The ability to thrive on specific carbon sources like methanol gives these bacteria a competitive advantage in particular ecological niches, such as the phyllosphere (leaf surfaces), and their concurrent production of cytokinins is a key feature of their lifestyle. researchgate.net

| Bacterium | Carbon Source Context | Cytokinin Produced | Reference |

| Azotobacter vinelandii | Culture conditions affect yield | This compound | nih.gov |

| Methylobacterium spp. | Methanol is a key carbon source | trans-Zeatin, 2-Methylthiozeatin | nih.govresearchgate.net |

| Pseudomonas fluorescens | General culture | trans-Zeatin Ribose, Dihydrozeatin Riboside | researchgate.net |

Role in Plant-Microbe Interactions

The production of this compound and related cytokinins by bacteria is a critical factor in mediating their interactions with host plants. These molecules can influence plant growth, development, and stress responses, often to the benefit of both the plant and the microbe.

Plant Growth-Promoting Characteristics of Producing Bacteria

Many bacterial species that synthesize trans-zeatin type cytokinins are classified as plant growth-promoting bacteria (PGPB). researchgate.net These microbes establish beneficial relationships with plants, enhancing their productivity and resilience. researchgate.net For example, Methylobacterium species are persistent colonizers of plant leaves and are recognized for their ability to promote plant growth. nih.govresearchgate.net Their production of cytokinins is considered one of the mechanisms behind this beneficial effect. researchgate.net

Similarly, various rhizobacteria, such as strains of Pseudomonas fluorescens, have been shown to produce cytokinins, including trans-zeatin ribose (ZR) and dihydrozeatin riboside (DHZR), in culture. researchgate.net The ability to synthesize these plant growth regulators is a key trait that allows these bacteria to directly influence plant physiology, leading to enhanced growth. researchgate.net The levels of cytokinins produced by these bacteria, though sometimes low, can be sufficient to trigger significant physiological responses in associated plants. nih.gov

| Producing Bacteria | Plant Growth-Promoting Effects | Reference |

| Methylobacterium spp. (PPFMs) | Enhance plant productivity and stress resistance; colonize leaf surfaces. | researchgate.net |

| Pseudomonas fluorescens G20-18 | A well-characterized plant growth-promoting rhizobacterium. | researchgate.net |

| Azotobacter vinelandii | A free-living nitrogen-fixing bacterium often associated with the rhizosphere. | nih.gov |

Influence on Nodule Development in Legumes

Cytokinin signaling is indispensable for the formation of nitrogen-fixing nodules in legumes, a symbiotic process initiated by rhizobia bacteria. nih.gov Perception of cytokinins by plant receptors is required for the cortical cell divisions that give rise to the nodule primordium. nih.gov

Following perception of Nod factors from compatible rhizobia, a burst of cytokinin biosynthesis occurs in the plant root. nih.gov Research in Lotus japonicus has identified specific cytokinin biosynthesis genes, LjIpt2 and LjLog4, as major contributors to this initial cytokinin pulse, which is essential for initiating nodule organogenesis. nih.gov Furthermore, overexpression of cytokinin biosynthesis genes can lead to the formation of spontaneous nodules even without rhizobia, confirming that cytokinin is a limiting factor in this developmental process. nih.gov While bacteria like Bradyrhizobium japonicum are known to produce trans-hydroxylated zeatin, the primary role in nodulation is attributed to the plant's own cytokinin synthesis being precisely activated by bacterial signals. nih.govnih.gov

Modulation of Plant Stress Responses via Bacterial Production

Bacterial production of cytokinins can also help plants cope with environmental stresses. These molecules are involved in modulating plant responses to both biotic threats, such as pathogens, and abiotic challenges like drought.

In terms of biotic stress, cytokinins like trans-zeatin have been shown to enhance plant immunity. nih.gov Studies on Nicotiana tabacum demonstrated that pre-treatment with trans-zeatin induced resistance against the pathogenic bacterium Pseudomonas syringae, leading to strongly suppressed disease symptoms. nih.gov This suggests that cytokinins produced by beneficial microbes could prime the plant's defense systems.

Regarding abiotic stress, there is significant crosstalk between cytokinin and other stress-related hormone pathways, such as the one for abscisic acid (ABA). tamu.edu Cytokinin-producing bacteria have been observed to enhance plant growth in drying soil. tamu.edu By modulating the plant's hormonal balance, these bacteria can help mitigate the negative effects of environmental stress, contributing to improved plant resilience. tamu.edunih.gov

Activation of Legume Cytokinin Receptors in vitro

The biological effects of cytokinins are mediated through their binding to specific receptor proteins in the plant. The trans-zeatin isomer is known to be a highly active cytokinin, binding with high affinity to plant cytokinin receptors. nih.gov

In Arabidopsis, receptors like CRE1/AHK4 and AHK3 exhibit a much higher affinity for trans-zeatin and isopentenyladenine (iP) compared to the cis-zeatin (B600781) isomer. nih.gov This differential binding affinity explains the higher biological activity of trans-zeatin. In legumes, cytokinin receptors such as LHK1 in Lotus japonicus are central regulators of symbiotic processes like nodulation. nih.gov Although direct in vitro binding studies of this compound to specific legume receptors are not extensively documented, the established high affinity of the plant receptors for the trans-zeatin structure strongly implies that this modified form also acts as a potent signaling molecule. The activity of trans-zeatin-type cytokinins produced by bacteria relies on their ability to be perceived by these host plant receptors, thereby initiating a signaling cascade that results in physiological changes within the plant.

Distinction from de novo Plant Cytokinins in Biological Activity

The biological activity of this compound differs significantly from that of de novo plant cytokinins like trans-zeatin (tZ) and isopentenyladenine (iP). These differences are rooted in their biosynthesis, primary active forms, and resulting physiological effects.

Biosynthetic Pathways: De novo plant cytokinins are primarily synthesized through the isopentenyltransferase (IPT) pathway. nih.govbiorxiv.org This process begins with the enzyme adenosine (B11128) phosphate-isopentenyltransferase, which creates iP-type cytokinin nucleotide precursors. nih.govbiorxiv.org The highly active trans-zeatin is then formed through the hydroxylation of these iP-type precursors by the enzyme cytochrome P450 monooxygenase CYP735A. nih.govbiorxiv.orgnih.gov In contrast, this compound is not synthesized de novo but is a recycled product derived from the breakdown of modified tRNA molecules. nih.govgenome.jp

Active Forms and Biological Activity: For classical cytokinins, the free bases (e.g., trans-zeatin, isopentenyladenine) are generally considered the most biologically active forms, directly interacting with cytokinin receptors to elicit a response. nih.govnih.gov Their corresponding ribosides (e.g., trans-zeatin riboside) are often considered transport or precursor forms that must be converted to the free base to become active. nih.gov this compound is a riboside, which suggests its primary role may be as a transport or precursor molecule, with its activity dependent on metabolic conversion. nih.gov

Trans-zeatin is recognized as one of the most active cytokinins, strongly promoting cell division and differentiation, regulating shoot and root growth, and delaying senescence. nih.govnih.govnih.govresearchgate.net Studies have consistently shown that trans-zeatin has a higher biological activity compared to its cis-zeatin (cZ) isomer in various bioassays. nih.govnih.govresearchgate.net While direct, extensive comparative bioassays for this compound are not as common, research on other modified cytokinins provides context. For example, exogenous application of 2-methylthioribosyl-zeatin (2MeSZ) on the microalga Chlorella vulgaris stimulated growth in a manner comparable to other active cytokinins like trans-zeatin. nih.gov However, the activity of N-glucosides of trans-zeatin, another modified form, showed different effects than trans-zeatin in various assays, indicating that modifications to the base molecule can lead to distinct biological roles. plos.org

The table below summarizes the key distinctions between this compound and the de novo plant cytokinin, trans-zeatin.

| Feature | This compound | trans-Zeatin (de novo Plant Cytokinin) |

| Biosynthetic Pathway | tRNA Degradation Pathway nih.gov | de novo Isopentenyltransferase (IPT) and CYP735A Pathway nih.govbiorxiv.org |

| Primary Active Form | Free base (2-Methylthio-trans-zeatin), after conversion from riboside nih.gov | Free base (trans-Zeatin) nih.govnih.gov |

| Primary Biological Roles | Signaling molecule in various organisms, including bacteria; potential precursor/transport form nih.govnih.govnih.gov | Key regulator of plant growth, cell division, shoot promotion, and senescence delay nih.govnih.govnih.gov |

Analytical Methodologies for 2 Methylthioribosyl Trans Zeatin Research

Extraction and Sample Preparation Techniques for Biological Matrices

The initial and most critical step in the analysis of 2-Methylthioribosyl-trans-zeatin is its extraction from the complex biological matrix, which can include plant tissues, bacterial cells, or culture media. The primary challenge is to efficiently extract the target analyte while minimizing the co-extraction of interfering substances and preventing degradation.

A common approach for extracting cytokinins from plant or bacterial samples involves homogenization in a cold solvent. Bieleski #2 extraction solvent, a mixture of methanol (B129727), formic acid, and water (15:1:4, v/v/v), is frequently used for this purpose. rsc.org To account for losses during the extraction and purification process, samples are often spiked with isotope-labeled internal standards. rsc.org

For the analysis of this compound derived from transfer RNA (tRNA), a specialized extraction procedure is necessary. This typically involves cell lysis, often using a French press, followed by phenol (B47542) extraction to remove proteins. nih.gov The nucleic acids are then precipitated with ethanol (B145695). To isolate the tRNA, the remaining DNA is hydrolyzed by treatment with DNase. nih.gov The purified tRNA is then subjected to enzymatic hydrolysis to release the cytokinin nucleosides.

Subsequent purification steps are crucial to remove interfering compounds. Solid-phase extraction (SPE) is a widely used technique for cleaning up cytokinin extracts. rsc.org For instance, mixed-mode cation exchange (MCX) reverse-phase cartridges can effectively purify extracts before further analysis. rsc.org

| Technique | Description | Biological Matrix | Reference |

| Solvent Extraction | Homogenization in a solvent mixture, such as methanol:formic acid:water, to extract cytokinins. | Plant tissues, Bacterial cells | rsc.org |

| tRNA Isolation | Involves cell lysis, phenol extraction, DNA hydrolysis, and ethanol precipitation to isolate tRNA. | Bacterial cells | nih.gov |

| Solid-Phase Extraction (SPE) | A cleanup method using cartridges (e.g., MCX reverse-phase) to purify extracts. | Plant and bacterial extracts | rsc.org |

Chromatographic Separation Methods

Chromatography is essential for separating this compound from other closely related cytokinin structures and interfering compounds present in the purified extract.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation of cytokinins, including this compound. nih.govnih.gov The technique offers high resolution, allowing for the separation of different cytokinin isomers and derivatives. nih.gov Reverse-phase columns, particularly C18 columns, are most commonly employed for this purpose. rsc.orgbibliomed.org

The separation is achieved by passing the sample through the column using a mobile phase, which is typically a mixture of an aqueous solvent (like water with an acidifier such as acetic or formic acid) and an organic solvent (like acetonitrile (B52724) or methanol). bibliomed.orgsielc.com A gradient elution, where the proportion of the organic solvent is gradually increased, is often used to achieve optimal separation of a wide range of cytokinins within a single analytical run. rsc.org The separated compounds are then detected as they elute from the column. For example, a study quantifying trans-zeatin (B1683218) in corn wastes used a C18 column with a mobile phase of methanol-water (40:60) acidified with 5% acetic acid. bibliomed.org

Immunoaffinity purification is a highly specific and powerful technique used for the selective isolation and enrichment of cytokinins from crude extracts. nih.govnih.gov This method utilizes antibodies that have a high affinity for a specific cytokinin or a group of related cytokinins. These antibodies are immobilized on a solid support, such as cellulose, creating an immunoaffinity column. nih.gov

When a sample extract is passed through the column, the target cytokinins, such as trans-zeatin and its derivatives, bind to the antibodies while other components of the matrix are washed away. nih.gov The bound cytokinins are then eluted from the column using a solvent like methanol. nih.gov This technique can significantly clean up a sample, providing fractions that are sufficiently pure for direct analysis by HPLC or other methods. nih.gov For instance, monoclonal antibodies specific for trans-zeatin riboside have been successfully used to purify trans-zeatin and its riboside from bacterial culture filtrates and tRNA hydrolysates. nih.gov This method has been shown to be effective for purifying a broad range of cytokinins, including the 2-methylthiol derivatives of zeatin riboside. nih.gov

| Method | Principle | Key Features | Reference |

| HPLC | Separation based on differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. | High resolution, separates isomers and derivatives, commonly uses C18 columns. | rsc.orgnih.govnih.govbibliomed.org |

| Immunoaffinity Purification | Uses immobilized antibodies with high specificity for target cytokinins to isolate them from complex mixtures. | Highly selective, provides significant sample cleanup, often used prior to HPLC. | nih.govnih.gov |

Detection and Quantification Techniques

Following separation, sensitive and specific detection methods are required to quantify the low levels of this compound present in biological samples.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has become the gold standard for the definitive identification and quantification of phytohormones. researchgate.net This technique offers exceptional sensitivity and specificity. After separation by HPLC, the eluent is introduced into the mass spectrometer. The molecules are ionized, and the mass spectrometer separates them based on their mass-to-charge ratio (m/z).

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity. A specific parent ion corresponding to the target analyte is selected and fragmented, and the resulting fragment ions are detected. researchgate.net This process, known as multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM), allows for highly selective and sensitive quantification, even in complex biological samples. rsc.org An ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the simultaneous quantification of several phytohormones, including trans-zeatin and trans-zeatin riboside, with limits of detection in the ng/L range. researchgate.net

Radioimmunoassay (RIA) is a highly sensitive immunochemical technique that has been extensively used for the quantification of cytokinins. nih.govnih.gov The assay is based on the principle of competitive binding between a radiolabeled antigen (tracer) and an unlabeled antigen (the cytokinin in the sample) for a limited number of antibody binding sites. nih.gov

In practice, a known amount of radiolabeled cytokinin (e.g., tritiated zeatin riboside) and a specific antibody are incubated with the sample containing an unknown amount of the cytokinin. nih.gov The cytokinin in the sample competes with the radiolabeled cytokinin for binding to the antibody. After separation of the antibody-bound and free cytokinin, the amount of radioactivity in the bound fraction is measured. The concentration of the cytokinin in the sample is then determined by comparing the results to a standard curve. RIAs developed for trans-zeatin and its riboside are highly sensitive, with detection limits in the femtomole range (e.g., 40 fmol). nih.gov This technique is often used to quantify cytokinins in fractions collected after HPLC separation. nih.gov

| Technique | Principle | Key Advantages | Detection Limit Example | Reference |

| Mass Spectrometry (MS/MS) | Ionization of molecules and separation based on mass-to-charge ratio, with fragmentation for specificity. | High specificity and sensitivity, definitive identification. | 0.0127 ng L⁻¹ for GA3 to 33.26 ng L⁻¹ for JA | researchgate.net |

| Radioimmunoassay (RIA) | Competitive binding between a radiolabeled and an unlabeled antigen for a specific antibody. | High sensitivity, suitable for crude extracts after validation. | 40 fmol for zeatin riboside | nih.gov |

3 UV-Vis Spectroscopy in the Analysis of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique employed in the study of cytokinins, including the sulfur-containing derivative, this compound. This method leverages the principle that molecules with chromophores—parts of the molecule that absorb light—will absorb light in the UV-Vis spectrum. The purine (B94841) ring system inherent in this compound acts as a chromophore, making it amenable to analysis by this technique.

General Principles and Applications

Cytokinins as a class of compounds exhibit strong and specific UV absorbance in the range of 220–300 nm. springernature.comresearchgate.net This characteristic absorption is primarily due to the electronic transitions within the purine ring. UV-Vis spectroscopy is often used as a detection method following chromatographic separation, such as High-Performance Liquid Chromatography (HPLC). In such setups (HPLC-UV), the detector can be set to a specific wavelength to quantify the amount of the compound eluting from the column. For cytokinins, a detection wavelength of 270 nm is frequently utilized to achieve maximum sensitivity for their determination.

A significant advantage of UV spectroscopy is its non-destructive nature, which allows the sample to be recovered for further analysis by other methods, such as mass spectrometry. springernature.com This complementarity is valuable for the unambiguous identification of cytokinins in complex biological samples. While UV detection is a powerful tool, it is essential to note that for accurate quantification in complex matrices, extensive sample purification is often necessary to remove interfering compounds that may also absorb in the same UV region. researchgate.net

pH-Dependent Spectral Shifts

The UV absorption spectra of purine nucleosides, including this compound, are known to be influenced by the pH of the solution. The ionization state of the purine ring system changes with pH, leading to shifts in the position of the maximum absorption wavelength (λmax) and changes in the molar extinction coefficient (ε).

While specific, detailed research findings on the pH-dependent UV-Vis spectra of this compound are not extensively documented in publicly available literature, the general behavior of related 2-methylthioadenosine (B1229828) derivatives provides insight. It is established that the substitution of a methylthio group at the C2 position of the purine ring influences the electronic properties and, consequently, the UV absorption characteristics.

For analytical purposes, understanding these pH-dependent shifts is crucial. By controlling the pH of the sample and the mobile phase in HPLC, it is possible to optimize the separation and detection of this compound and its related compounds.

Research Findings and Spectral Data

Specific UV-Vis spectral data for this compound, such as λmax at different pH values and corresponding molar extinction coefficients, remain sparsely reported in peer-reviewed literature. However, data for the closely related compound, trans-zeatin riboside, indicates a λmax of approximately 270 nm. The introduction of the methylthio group at the C2 position is expected to cause a bathochromic (red) shift in the absorption maximum compared to its non-thiolated counterpart.

To illustrate the typical data obtained from UV-Vis spectroscopic analysis of cytokinins, the following interactive table presents hypothetical, yet representative, data for this compound based on the known spectral properties of similar compounds.

| pH | Maximum Absorption Wavelength (λmax) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| 2.0 | 278 | 18,500 |

| 7.0 | 275 | 19,200 |

| 11.0 | 282 | 20,100 |

This table presents hypothetical data for illustrative purposes, based on the expected spectral behavior of 2-methylthio-substituted purine nucleosides.

Further research is required to definitively establish the precise UV-Vis spectral characteristics of this compound under various conditions. Such data would be invaluable for the development of robust analytical methods for its quantification in biological systems and for a deeper understanding of its physicochemical properties.

Evolutionary and Comparative Research Perspectives

Cross-Kingdom Comparison of Methylthiolated Cytokinin Production and Modification

Methylthiolated cytokinins are derivatives of isopentenyladenine (iP) or zeatin (Z)-type cytokinins, distinguished by the addition of a methylthiol group (-SCH₃) at the second position of the adenine (B156593) ring. nih.govresearchgate.net Evidence strongly suggests that these compounds are exclusively derived from the degradation of modified tRNA molecules. nih.gov The initial and rate-limiting step is the attachment of an isopentenyl group to the adenine at position 37 of tRNA molecules that read codons starting with uridine (B1682114), a reaction catalyzed by tRNA-isopentenyltransferase (tRNA-IPT). nih.gov Subsequent hydroxylation and methylthiolation events, catalyzed by enzymes like cis-hydroxylases and tRNA-methylthiotransferases, lead to the formation of various 2MeS-CKs. nih.govresearchgate.net

The production of these molecules is not ubiquitous and varies significantly across the kingdoms of life. Extensive analysis has detected 2MeS-CKs in representatives from Prokaryotae (bacteria) and Eukaryotae (protists, plants, and animals), but they appear to be absent in the kingdom Fungi. nih.gov This distribution suggests that while the tRNA modification pathway is ancient, its downstream processing into free 2MeS-CKs has been selectively maintained or lost in different evolutionary lineages.

In bacteria, the profile of 2MeS-CKs can be species-specific. For instance, the bacterium Azotobacter vinelandii is notable for containing 2-methylthioribosyl-trans-zeatin, whereas other bacteria typically produce the cis isomer. nih.gov In plants, these compounds are part of a complex network of cytokinins that regulate growth and development. nih.govresearchgate.net The presence of 2MeS-CKs has also been confirmed in animal tissues, where, as in all other organisms, they are believed to originate solely from the tRNA degradation pathway. researchgate.net

Table 1: Detection of Methylthiolated Cytokinins (2MeS-CKs) in Representatives of Different Life Kingdoms

| Kingdom | Representative Organism | 2MeSiP | 2MeSiPR | 2MeScZ | 2MeStZ |

|---|---|---|---|---|---|

| Prokaryotae | Agrobacterium tumefaciens | Detected | Detected | Detected | Not Detected |

| Protista | Dictyostelium discoideum (Slime Mold) | Detected | Detected | Detected | Not Detected |

| Fungi | Ustilago maydis | Not Detected | Not Detected | Not Detected | Not Detected |

| Plantae | Arabidopsis thaliana (Thale Cress) | Detected | Detected | Detected | Detected |

| Animalia | Canis lupus familiaris (Dog) Tissues | Detected | Detected | Detected | Not Detected |

Data adapted from Gibb, Kisiala, Morrison and Emery (2020). nih.govnih.gov Note: 2MeSiP (2-methylthio-isopentenyladenine), 2MeSiPR (2-methylthio-isopentenyladenosine), 2MeScZ (2-methylthio-cisZeatin), 2MeStZ (2-methylthio-transZeatin).

Evolutionary Conservation of tRNA Modification Enzymes

The synthesis of 2MeS-CKs is intrinsically linked to tRNA modification, a fundamental process for ensuring translational efficiency and fidelity. nih.gov The enzymes that catalyze these modifications are remarkably conserved across the evolutionary spectrum, highlighting their ancient origins and critical biological roles. nih.govbiorxiv.org

Two key enzyme families are central to the formation of the 2-methylthiolated adenine in tRNA:

tRNA-isopentenyltransferases (tRNA-IPTs): These enzymes catalyze the initial prenylation of adenine at position 37 (A37) in specific tRNAs. Homologs of tRNA-IPT have been identified in bacteria (e.g., miaA), fungi (e.g., MOD5), plants (e.g., IPT2, IPT9), and mammals (e.g., TRIT1), demonstrating a wide-ranging conservation of this function. nih.govresearchgate.net

tRNA-methylthiotransferases: Following isopentenylation, these enzymes are responsible for the methylthiolation at position 2 of the adenine ring. nih.gov In bacteria, this is carried out by a complex of proteins including MiaB and MiaC. researchgate.net In eukaryotes, the CDK5RAP1 protein is a known homolog. researchgate.net

Phylogenetic studies suggest that most tRNA modification pathways were present in the last universal common ancestor and have been vertically inherited, though some lineages have experienced secondary losses. biorxiv.orgmdpi.com The conservation of these enzymatic functions across bacteria, archaea, and eukaryotes underscores their indispensable role in core cellular processes. mdpi.com The evolution of these enzymes is a dynamic story of conservation, diversification, and occasional functional shifts, as seen in enzymes like Dnmt2, which likely evolved from a DNA methyltransferase to a tRNA methyltransferase in eukaryotes. plos.org

Table 2: Conservation of Key Enzymes in 2MeS-CK Biosynthesis Pathway

| Enzyme Family | Function | Gene/Protein Examples | Kingdoms Where Found |

|---|---|---|---|

| tRNA-isopentenyltransferases (tRNA-IPT) | Adds isopentenyl group to A37 of tRNA | miaA (Bacteria), MOD5 (Fungi), IPT2/9 (Plants), TRIT1 (Animals) | Prokaryotae, Fungi, Plantae, Animalia |

| tRNA-methylthiotransferases | Adds methylthio group to C2 of adenine ring | miaB, miaC (Bacteria), CDK5RAP1 (Eukaryotes) | Prokaryotae, Eukaryotae |

| cis-hydroxylases | Hydroxylates the isoprenoid side chain | miaE (Bacteria) | Prokaryotae |

Data compiled from Gibb, Kisiala, Morrison and Emery (2020) and Dabravolski (2020). nih.govresearchgate.net

Parallelisms Between Prokaryotes and Chloroplasts in tRNA Nucleotide Composition

The endosymbiotic theory posits that chloroplasts evolved from a cyanobacterium that was engulfed by an early eukaryotic cell. wikipedia.org This prokaryotic origin is strongly reflected in the composition and modification of chloroplast tRNAs, which show striking resemblances to their bacterial counterparts.

Research comparing spinach chloroplast initiator tRNA (tRNAMetf) with those from other sources revealed a much higher sequence homology with prokaryotic initiator tRNAs (81-84%) than with eukaryotic cytoplasmic ones (64-69%). nih.gov This homology extends to key structural features. Like prokaryotic initiators, chloroplast tRNAMetf is 77 nucleotides long, lacks a base pair between the 5'-terminal nucleotide and the fifth residue from the 3'-end, and contains a T-ψ-C-A sequence in loop IV. nih.gov This is in contrast to the T-ψ-C-G sequence typically found in other tRNAs. nih.gov

Furthermore, both chloroplast and prokaryotic tRNAs are characterized by having relatively few modified nucleosides. nih.gov The tRNA modification enzymes themselves also show this evolutionary link. For example, phylogenetic analyses have shown that certain tRNA-modifying enzymes in plants are more closely related to those in cyanobacteria than to their counterparts in the eukaryotic cytoplasm, suggesting they were retained from the original endosymbiont. nih.gov While the chloroplast genome encodes a small set of its own tRNAs (around 30), the organelle also imports a significant number of nucleus-encoded tRNAs to complete its translational needs, creating a complex mosaic of prokaryotic and eukaryotic features. nih.govpnas.org

Table 3: Comparison of tRNA Features Between Prokaryotes and Chloroplasts

| Feature | Prokaryotes | Chloroplasts | Eukaryotic Cytoplasm (for comparison) |

|---|---|---|---|

| Initiator tRNA Homology | High (Reference Group) | High with prokaryotes (81-84%) | Low with prokaryotes (64-69%) |

| Initiator tRNA 5' End | Unpaired 5'-terminal residue | Unpaired 5'-terminal residue | Paired 5'-terminal residue |

| Loop IV Sequence | Often T-ψ-C-A | Predominantly T-ψ-C-A | Predominantly T-ψ-C-G |

| Degree of Modification | Relatively few modified nucleosides | Relatively few modified nucleosides | Extensive modification |

Data based on findings from Calagan et al. (1980). nih.gov

Future Directions and Research Gaps

Elucidation of Specific Unbound Biological Functions of Free 2-Methylthioribosyl-trans-Zeatin

A primary research frontier is to determine the intrinsic biological activity of this compound in its free, unbound form. Historically, cytokinin ribosides were often considered transport or storage forms that become active only after conversion to their free-base counterparts. nih.gov This viewpoint is supported by structural analyses of cytokinin receptors, which suggest that the bulky ribose group at the N9 position of the adenine (B156593) ring hinders effective binding. nih.govd-nb.info

However, this paradigm is not absolute. Studies on other modified cytokinins, such as N-glucosides, have shown that they can elicit biological responses, although these effects are often distinct from those of their free-base forms. plos.orgnih.gov Furthermore, the journey of cis-zeatin (B600781), another tRNA-derived cytokinin once considered inactive, to its current recognition as a hormone with specific functions, provides a compelling precedent. frontiersin.orgresearchgate.net It is plausible that this compound also possesses unique, undiscovered biological roles.

Future investigations must focus on:

Receptor-Binding Assays: Conducting rigorous binding studies with purified this compound and known cytokinin receptors to ascertain if it can interact directly with the signaling machinery.

Comparative Bioassays: Performing a range of classic cytokinin bioassays (e.g., cell division, root inhibition, senescence delay) using the purified compound to compare its activity profile directly against canonical cytokinins like trans-zeatin (B1683218).

Mutant Analysis: Utilizing plant or bacterial mutants deficient in the conversion of ribosides to free bases to test whether this compound can provoke a biological response in the absence of its conversion to trans-zeatin.

Resolving whether this molecule is simply a pro-hormone or a hormone in its own right is fundamental to understanding the full complexity of cytokinin signaling.

Detailed Regulatory Mechanisms Governing its Production and Turnover in Diverse Organisms

While it is known that this compound originates from the degradation of modified tRNA, the specific regulatory pathways governing its synthesis and release are poorly understood. nih.govnih.gov The initial isopentenylation of adenine in tRNA, a necessary first step, is catalyzed by tRNA isopentenyltransferases (IPTs), products of genes like miaA in bacteria. nih.gov However, the subsequent enzymatic steps—trans-hydroxylation and methylthiolation on the tRNA precursor—and the factors that regulate them remain to be fully identified across diverse organisms.

Key research gaps include:

Identification of Modifying Enzymes: Discovering the specific hydroxylases and methylthtransferases that create the final this compound structure on the tRNA molecule.

Regulation of Gene Expression: Investigating how the expression and activity of these modifying enzymes are controlled by developmental cues, environmental stressors, or in response to other hormonal signals. For instance, trans-zeatin levels are known to be regulated in response to abiotic stresses like drought and high light. nih.govnih.govbiorxiv.org

Characterization of Turnover: Identifying the specific nucleases responsible for tRNA turnover and the release of free this compound. Furthermore, the downstream metabolic fate of the free compound—whether it is rapidly converted to trans-zeatin, degraded, or conjugated—needs to be elucidated.

Understanding this regulatory network will reveal how organisms control the availability of this specific cytokinin and for what purpose.

Advanced Spatiotemporal Manipulation and "Caging" Strategies for Investigating Biological Roles

The biological effect of a hormone is critically dependent on its concentration in specific tissues at specific times. nih.govbohrium.comtandfonline.com A significant challenge in studying this compound is separating its potential effects from those of its precursor (tRNA) and its likely metabolic product (trans-zeatin). Advanced strategies are needed to precisely control its availability in space and time.

A promising future direction is the development of "caged" this compound. This technique involves chemically modifying the molecule with a photolabile group, rendering it inactive. nih.gov The active compound can then be released with high precision in specific cells or tissues using a focused light source. This approach has been successfully used for other cytokinins to study their roles in processes like root development. nih.gov

The application of this technology would enable researchers to:

Release the compound at defined developmental stages or times of day.

Target its release to specific cellular domains to investigate localized signaling.

Bypass the complexities of biosynthesis and transport to study its direct effects.

Combining such spatiotemporal manipulation with high-resolution imaging using fluorescent cytokinin sensors would provide unprecedented insight into the specific biological roles of free this compound. nih.gov

Integrated Multi-Omics Approaches to Understand Systemic Impacts

To comprehend the full physiological impact of this compound, research must move beyond single-pathway analyses. Integrated multi-omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, offer a powerful strategy to capture the systemic effects of a signaling molecule. embopress.org Such approaches have already been used to unravel the complex networks regulated by cytokinins in various contexts, from stress responses to development. oup.commdpi.com

A crucial future direction is to apply a systems biology approach to organisms treated with this compound. This would involve:

Transcriptomic Analysis: Identifying genes whose expression is up- or down-regulated in response to the compound, revealing the genetic programs it controls.

Proteomic Analysis: Quantifying changes in the proteome to understand how the compound affects protein expression and post-translational modifications.

Metabolomic Analysis: Profiling the metabolome to discover which metabolic pathways are altered, providing a functional readout of the physiological state.

By integrating these datasets, researchers can construct comprehensive models of the molecular networks that this compound influences. annualreviews.org This will help to place the compound within the broader context of phytohormone crosstalk and understand its systemic impact on plant growth, development, and stress adaptation.

常见问题

Q. What are the primary analytical methods for identifying and quantifying 2-methylthioribosyl-trans-zeatin in biological samples?

To identify and quantify this compound, researchers typically use high-resolution mass spectrometry (HRMS) with an exact mass of 323.0605614 (mass error tolerance ≤0.01 Da) to distinguish it from isobaric metabolites . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reverse-phase columns (e.g., C18) is employed to resolve its weakly acidic and hydrophobic properties. For quantification, isotope-labeled internal standards (e.g., deuterated analogs) are recommended to correct matrix effects .

Q. What is the biological role of this compound in bacterial systems?

In Azotobacter vinelandii, this compound is a modified nucleoside in tRNA, implicated in post-transcriptional regulation. It is hypothesized to fine-tune translational fidelity under stress conditions, though mechanistic studies are limited. Researchers should validate its tRNA incorporation via RNA-seq coupled with nucleoside-specific hydrolysis and comparative tRNA profiling .

Q. How is this compound detected in plant systems, and what are its implications?

The compound is detected in Pisum sativum (common pea) and Triticum aestivum (wheat) using targeted metabolomics. Its presence correlates with cytokinin activity, suggesting a role as a bioactive derivative. To confirm functionality, researchers can use Arabidopsis cytokinin receptor mutants (e.g., ahk2/3/4) and quantify root growth inhibition or chlorophyll retention in senescence assays .

Advanced Research Questions

Q. How can genomic mining guide the discovery of this compound biosynthetic pathways?

Genomic studies in Streptomyces species reveal conserved gene clusters encoding methylthiotransferases and zeatin-modifying enzymes. Researchers should perform heterologous expression of candidate genes (e.g., miaB-like methylthiotransferases) in E. coli or S. lividans, followed by metabolite profiling via HRMS. Knockout mutants can validate pathway specificity .

Q. What challenges arise in resolving structural isomers of this compound, and how are they addressed?

Isomeric interference (e.g., cis-zeatin derivatives) complicates analysis. Solutions include:

Q. What experimental designs are critical for studying this compound’s role in plant-microbe interactions?

Co-culture systems (e.g., Rhizobium-legume models) combined with spatial metabolomics (MALDI-TOF imaging) can map compound localization. Researchers should monitor nodulation efficiency in transgenic plants with silenced zeatin methylthiotransferase genes. Metabolite flux analysis (¹⁵N/¹³C tracing) can elucidate cross-kingdom signaling dynamics .

Q. How do contradictory reports on this compound’s stability affect experimental reproducibility?

The compound’s instability in aqueous solutions (pH >7.0) may lead to degradation artifacts. To mitigate:

- Use acidic extraction buffers (pH 4–5).

- Store samples at −80°C under nitrogen.

- Include degradation controls (e.g., incubate standards at 25°C for 24 hours) to quantify loss rates .

Methodological Considerations

Q. What validation strategies are recommended for confirming this compound as a plant biomarker?

- Multi-omics integration : Correlate metabolite levels with transcriptomic data (e.g., cytokinin-responsive genes like ARR5).

- Field trials : Compare accumulation in drought-stressed vs. control wheat cultivars.

- Synthetic biology : Express putative biosynthetic genes in Nicotiana benthamiana and quantify de novo production .

Q. How can researchers address the lack of commercial standards for this compound?

- Custom synthesis : Collaborate with organic chemistry labs to synthesize the compound via ribosylation of 2-methylthiozeatin, followed by HPLC purification (≥95% purity).

- Surrogate standards : Use structurally similar cytokinins (e.g., trans-zeatin) with adjusted retention time indices in LC-MS .

Data Interpretation and Reporting

Q. How should researchers report conflicting data on this compound’s bioactivity?

- Meta-analysis : Compare results across plant models (e.g., monocots vs. dicots) and bacterial systems.

- Dose-response curves : Test a wide concentration range (nM–µM) to identify threshold effects.

- Transparency : Publish raw MS/MS spectra and NMR assignments in supplementary materials to enable cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。